Quantified Enhancement of Skin Accumulation via Novel Nanoparticle Formulation
A 2025 study demonstrated that encapsulating Pyridoxine dicaprylate in lamellar nanoparticles significantly enhances its dermal accumulation compared to a non-encapsulated control. Nanoparticles prepared with a citric buffer (CB) resulted in higher PDC accumulation in the skin than those prepared with distilled water (DW), and both formulations vastly outperformed the control [1].
| Evidence Dimension | Dermal accumulation of PDC |
|---|---|
| Target Compound Data | Encapsulation at 5.1 mg/mL; CB-NPs induced higher accumulation than DW-NPs (exact fold-increase over control not specified, but both > control). |
| Comparator Or Baseline | Control group (non-encapsulated PDC) |
| Quantified Difference | Both nanoparticle formulations significantly increased PDC accumulation relative to control; CB-NP formulation provided a quantifiably greater increase than DW-NP. |
| Conditions | In vitro Franz diffusion cell assay using Yucatan micropig skin; NPs prepared via film rehydration method; size 103-137 nm. |
Why This Matters
This data provides a formulation-specific differentiation point: users seeking maximal topical bioavailability should procure PDC as part of a nanoparticle system, particularly one optimized with a citric buffer, rather than using a simple solution.
- [1] Suzuki, I., et al. (2025). Development of novel lamellar nanoparticle formulation using arginine-β-branched hexyldecyl phosphate for dermal delivery of pyridoxine dicaprylate. Journal of Pharmaceutical Sciences, 114(5), 104074. View Source
